molecular formula C6H10N2 B1356639 2-(1H-pyrrol-2-yl)ethanamine CAS No. 40808-62-6

2-(1H-pyrrol-2-yl)ethanamine

Cat. No. B1356639
CAS RN: 40808-62-6
M. Wt: 110.16 g/mol
InChI Key: IAZZNTYMXXEHHT-UHFFFAOYSA-N
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Description

“2-(1H-pyrrol-2-yl)ethanamine”, also known as “1-(2-Aminoethyl)pyrrole”, is a chemical compound with the empirical formula C6H10N2 . It is a heterocyclic building block .


Synthesis Analysis

This compound may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .


Molecular Structure Analysis

The molecular weight of “2-(1H-pyrrol-2-yl)ethanamine” is 110.16 . The molecular formula is C6H10N2 .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, “2-(1H-pyrrol-2-yl)ethanamine” can react with 2-formylbenzoic acids or 2-acetylbenzoic acid to form dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones .


Physical And Chemical Properties Analysis

“2-(1H-pyrrol-2-yl)ethanamine” is a liquid with a density of 1.0136 g/mL . It has a refractive index of 1.5227 . The boiling point is 229.0±15.0 °C at 760 mmHg .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

2-(1H-pyrrol-2-yl)ethanamine, as part of Cu(II) complexes, exhibits significant DNA binding properties and cytotoxicity effects. Studies have shown that these complexes have strong DNA binding propensity and induce minor structural changes in calf thymus DNA. They also display notable cytotoxicity against various cancer cell lines, suggesting potential applications in cancer research and therapy (Kumar et al., 2012).

Corrosion Inhibition

Research involving the synthesis of Schiff base complexes with ligands related to 2-(1H-pyrrol-2-yl)ethanamine has demonstrated corrosion inhibition properties on mild steel. These studies highlight the potential use of such complexes in materials science, particularly in enhancing the durability and lifespan of metals used in various industries (Das et al., 2017).

Biosensing Platforms

The electropolymerization of 2-(1H-pyrrol-2-yl)ethanamine has been used to develop biosensing platforms. These platforms, enhanced with quantum dots, show increased functional area for antibody conjugation, demonstrating potential in sensitive biosensing applications, particularly in medical diagnostics and biological research (Ribeiro et al., 2020).

Catalytic Activities in Rare-Earth Metal Complexes

In the field of catalysis, 2-(1H-pyrrol-2-yl)ethanamine-based ligands have been utilized in synthesizing rare-earth metal amido complexes. These complexes exhibit significant catalytic activities, particularly in the hydrophosphonylation of aldehydes and ketones, suggesting their potential utility in chemical synthesis and industrial processes (Yang et al., 2014).

Synthesis of Heterocyclic Compounds

This compound is also instrumental in the synthesis of various heterocyclic compounds, such as tetrahydro-5-azaindoles and 5-azaindoles, which have potential applications in pharmaceuticals and organic chemistry (Shumaila et al., 2011).

Safety And Hazards

This compound is classified as Eye Dam. 1, Skin Irrit. 2, and STOT SE 3. It may cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(1H-pyrrol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-4-3-6-2-1-5-8-6/h1-2,5,8H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZZNTYMXXEHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540817
Record name 2-(1H-Pyrrol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-2-yl)ethanamine

CAS RN

40808-62-6
Record name 2-(1H-Pyrrol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrrol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Qiao, X Jia, P Li, X Liu, J Zhao, Y Zhou… - Advanced Synthesis …, 2019 - Wiley Online Library
3‐unsubstituted 2‐(1H‐indol‐2‐yl)ethanamines were employed for the first time to react with alkynoic acids (AAs) to achieve gold‐catalyzed highly selective cascade reactions to furnish …
Number of citations: 34 onlinelibrary.wiley.com
AMA Shumaila, VG Puranik, RS Kusurkar - Tetrahedron, 2011 - Elsevier
Pictet–Spengler condensation of 2-(aryl)-2-(1H-pyrrol-2-yl)ethanamines using conventional acid catalysts like TMSCl or TFA resulted in the formation of substituted 5-azaindoles …
Number of citations: 21 www.sciencedirect.com
SMM Lopes, A Lemos, TMVDP e Melo - Tetrahedron Letters, 2010 - Elsevier
This work describes the first and unprecedented examples of inverse electron demand Diels–Alder reactions of 5-(1-nitrosovinyl)-1-phenyl-1H-tetrazole, generated in situ from the …
Number of citations: 35 www.sciencedirect.com
MD Rose, MP Cassidy, P Rashatasakhon… - The Journal of organic …, 2007 - ACS Publications
The synthesis of various substituted bicyclic lactams by an acid-induced Pictet−Spengler reaction of tetrahydroindolinones bearing tethered heteroaromatic rings is presented. The …
Number of citations: 32 pubs.acs.org
CK Chana, P Maisonneuve, G Posternak… - Journal of medicinal …, 2022 - ACS Publications
Targeted protein degradation (TPD) strategies exploit bivalent small molecules to bridge substrate proteins to an E3 ubiquitin ligase to induce substrate degradation. Few E3s have …
Number of citations: 17 pubs.acs.org

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